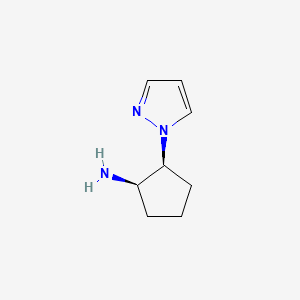

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2S)-2-pyrazol-1-ylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-7-3-1-4-8(7)11-6-2-5-10-11/h2,5-8H,1,3-4,9H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWOTGSIHOKYLF-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the cyclopentane precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to modify the pyrazole ring or the cyclopentane ring.

Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyrazole Ring

rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride

- Structure : The pyrazole ring is substituted with an iodine atom at the 4-position, and the compound exists as a hydrochloride salt.

- Molecular Formula : C₁₁H₁₉Cl₃N₆ (including counterions) .

- Impact: Solubility: The hydrochloride salt enhances aqueous solubility compared to the free base. Electron Effects: The electron-withdrawing iodine may alter π-π stacking or hydrogen-bonding interactions.

2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine

Linker Modifications

rac-(1R,2S)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine

- Structure : An oxygen atom replaces the direct N–C bond, forming an ether linkage.

- Molecular Formula : C₉H₁₅N₃O .

- Impact: Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, altering interaction profiles with targets like proteases or kinases.

Rel-(1R,2S)-2-((1H-Pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride

Halogenated Derivatives

(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine (R)-2-hydroxy-2-phenylacetate

- Structure : A cyclopropane analog with halogen (Cl, F) substitutions on the aromatic ring.

- Impact :

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | Solubility | Lipophilicity (LogP) | Key Modification |

|---|---|---|---|---|

| (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine | ~164.21 | Moderate (free base) | ~1.2 | Parent compound |

| 4-Iodo analog (hydrochloride) | 357.61 | High (salt form) | ~2.5 | Iodo substitution, salt form |

| Ether-linked analog | 181.23 | Moderate | ~0.8 | Ether oxygen linker |

| Methyl-substituted analog | 177.25 | Low | ~2.0 | Methyl group, methylene bridge |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR can confirm the pyrazole ring substitution pattern and cyclopentane backbone. Coupling constants (e.g., ) help assign stereochemistry .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., expected ) .

Q. Advanced Research Focus

- Dynamic NMR : Resolve conformational dynamics in the cyclopentane ring at variable temperatures.

- 2D NMR (COSY, NOESY) : Map through-space interactions to confirm spatial arrangement of substituents .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Basic Research Focus

Systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) can identify optimal conditions. For instance, substituting ethanol with DMF in analogous syntheses increased yields from 17% to >50% .

Advanced Research Focus

Kinetic studies (e.g., in situ IR monitoring) can pinpoint rate-limiting steps. Contradictions may arise from impurities in starting materials; advanced purification (e.g., prep-HPLC) ensures reproducibility .

What computational tools are recommended for predicting the biological activity of this compound?

Q. Advanced Research Focus

- Molecular Docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

What are the best practices for handling and storing (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine?

Q. Basic Research Focus

- Storage : Keep under inert gas (N/Ar) at −20°C to prevent oxidation.

- Safety : Use PPE (gloves, goggles) and fume hoods. Refer to H303/H313/H333 hazard codes for spill management .

How does the pyrazole ring's electronic environment influence reactivity in downstream modifications?

Advanced Research Focus

The pyrazole’s electron-deficient nature facilitates nucleophilic aromatic substitution. For example, halogenation at the 4-position (via NBS or Cl) can modulate reactivity for cross-coupling reactions. DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic attack .

What strategies are effective for scaling up synthesis without compromising stereopurity?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve heat/mass transfer for reproducible stereocontrol .

- Enzymatic Catalysis : Lipases or transaminases can enhance enantiomeric excess (ee) under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.